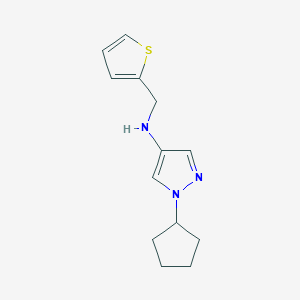

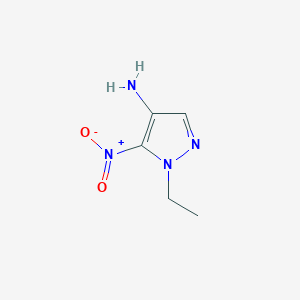

![molecular formula C13H20FN5 B11732612 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732612.png)

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(1-éthyl-4-méthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine est un composé organique synthétique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques caractérisés par une structure cyclique à cinq chaînons contenant trois atomes de carbone et deux atomes d'azote adjacents.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-[(1-éthyl-4-méthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine implique généralement la condensation de dérivés de pyrazole appropriés avec des substituants fluoroéthyles et méthyles. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylsulfoxyde (DMSO) et de catalyseurs comme l'acétate de sodium. Le processus peut impliquer plusieurs étapes, y compris la formation de composés intermédiaires, suivie d'une purification par filtration et recristallisation .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Ces méthodes garantissent un rendement et une pureté élevés tout en minimisant le temps et le coût de production. L'utilisation de techniques de purification avancées, telles que la chromatographie et la distillation, est essentielle pour obtenir le composé souhaité sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

La N-[(1-éthyl-4-méthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes ou des dérivés hydroxylés correspondants.

Réduction : Les réactions de réduction peuvent donner des dérivés amine ou alkyle.

Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés de pyrazole substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles ou des électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de solvants appropriés pour faciliter les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de pyrazole hydroxylés, tandis que les réactions de substitution peuvent produire une large gamme de pyrazoles substitués avec des groupes fonctionnels variés.

Applications de la recherche scientifique

La N-[(1-éthyl-4-méthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.

Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, antivirales et anticancéreuses.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.

Mécanisme d'action

Le mécanisme d'action de la N-[(1-éthyl-4-méthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, exerçant ainsi des effets anticancéreux .

Applications De Recherche Scientifique

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires comprennent d'autres dérivés de pyrazole, tels que :

- 1-éthyl-3-méthyl-1H-pyrazol-5-amine

- 1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine

- 1-éthyl-4-méthyl-1H-pyrazol-5-amine

Unicité

La N-[(1-éthyl-4-méthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-3-méthyl-1H-pyrazol-4-amine est unique en raison de la présence de substituants fluoroéthyles et méthyles sur le cycle pyrazole. Cette combinaison unique de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche[5][5].

Propriétés

Formule moléculaire |

C13H20FN5 |

|---|---|

Poids moléculaire |

265.33 g/mol |

Nom IUPAC |

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-3-methylpyrazol-4-amine |

InChI |

InChI=1S/C13H20FN5/c1-4-19-13(10(2)7-16-19)8-15-12-9-18(6-5-14)17-11(12)3/h7,9,15H,4-6,8H2,1-3H3 |

Clé InChI |

QQJSRCPYAVHDFQ-UHFFFAOYSA-N |

SMILES canonique |

CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)CCF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

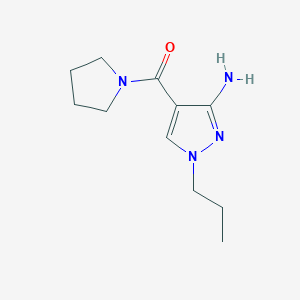

![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11732537.png)

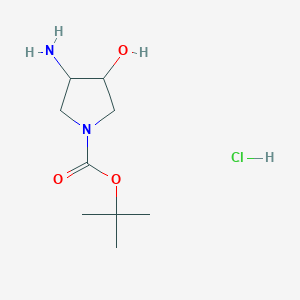

![2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732548.png)

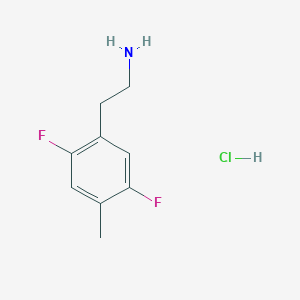

![(3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732554.png)

![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11732562.png)

![1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732574.png)

![butyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732604.png)

![2-[(E)-[(furan-2-yl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11732617.png)

![2-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11732621.png)

![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732627.png)